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Compound of Interest

Compound Name: 1,3-Dioleylglycerylether

Cat. No.: B15602132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3-Dioleylglycerylether (DOG) is a synthetic, non-ionic lipid excipient with growing interest in

the field of drug delivery. Its amphiphilic nature, stemming from a glycerol backbone with two

oleyl ether chains, makes it a versatile component for formulating various drug delivery

systems. Ether linkages, as opposed to ester linkages found in many natural lipids, confer

greater stability against enzymatic and chemical degradation, a desirable attribute for

controlled and targeted drug release.

These application notes provide a comprehensive overview of the use of 1,3-
Dioleylglycerylether as an excipient, focusing on its application in Self-Nanoemulsifying Drug

Delivery Systems (SNEDDS) and liposomes. Detailed protocols for formulation,

characterization, and in vitro evaluation are provided to guide researchers in harnessing the

potential of this promising excipient.
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Property Value Reference

Molecular Formula C39H76O3 [1]

Molecular Weight 609.0 g/mol [1]

Appearance Colorless to yellowish oil -

Solubility

Soluble in organic solvents

(e.g., chloroform, ethanol);

Insoluble in water

-

Key Feature

Contains two ether linkages,

providing high chemical and

enzymatic stability.

-

Note: Specific values for properties like density and viscosity may vary depending on the grade

and purity. Researchers should refer to the supplier's certificate of analysis.

Applications in Drug Delivery
1,3-Dioleylglycerylether is primarily utilized as a lipid component in advanced drug delivery

systems to enhance the solubility and bioavailability of poorly water-soluble drugs (BCS Class

II and IV).

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form

fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the

gastrointestinal fluids.[2][3] DOG can serve as the oil phase in SNEDDS, solubilizing lipophilic

drugs and facilitating the formation of stable nanoemulsions with droplet sizes typically below

200 nm.[4]

Mechanism of Action in SNEDDS: The small droplet size of the nanoemulsion provides a large

interfacial surface area for drug release and absorption, leading to improved oral bioavailability.

[5]
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Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an

aqueous core. DOG can be incorporated into the lipid bilayer of liposomes to modify their

physicochemical properties.[6][7][8][9] Its ether linkages enhance the stability of the liposomal

membrane against degradation by phospholipases. Furthermore, the inclusion of DOG can

influence membrane fluidity and permeability, thereby modulating the drug release profile.

Mechanism of Action in Liposomes: As a component of the liposomal membrane, DOG can act

as a permeation enhancer, facilitating the transport of the encapsulated drug across biological

membranes. This is achieved by interacting with and disrupting the lipid organization of the

stratum corneum or cell membranes.[10][11]

Experimental Protocols
Protocol 1: Preparation of 1,3-Dioleylglycerylether-
based SNEDDS
This protocol describes a general method for the preparation of a liquid SNEDDS formulation.

The specific ratios of oil, surfactant, and co-surfactant should be optimized for each drug

candidate through the construction of pseudo-ternary phase diagrams.[12]

Materials:

1,3-Dioleylglycerylether (Oil phase)

Surfactant (e.g., Kolliphor® EL, Tween® 80)[2]

Co-surfactant (e.g., Transcutol® P, Propylene Glycol)[2]

Drug substance (lipophilic)

Vortex mixer

Magnetic stirrer

Procedure:

Screening of Excipients: Determine the solubility of the drug in various oils, surfactants, and

co-surfactants to select the most suitable components.
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Construction of Pseudo-ternary Phase Diagram:

Prepare a series of mixtures with varying ratios of surfactant and co-surfactant (Smix), for

example, 1:1, 2:1, 1:2, etc.

For each Smix ratio, prepare different combinations with the oil phase (1,3-
Dioleylglycerylether) ranging from 9:1 to 1:9 (oil:Smix).

Accurately weigh the components and mix them thoroughly using a vortex mixer.

To each mixture, add a specific amount of the drug and dissolve it completely with the aid

of gentle heating or sonication if necessary.

Titrate each mixture with an aqueous phase (e.g., distilled water or buffer) drop by drop,

under constant stirring.

Visually observe the formation of a clear or slightly bluish nanoemulsion. The points at

which nanoemulsion forms are plotted on a ternary phase diagram to identify the

nanoemulsion region.

Preparation of the Final SNEDDS Formulation:

Select the optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region

of the phase diagram.

Accurately weigh the required amounts of 1,3-Dioleylglycerylether, surfactant, and co-

surfactant into a glass vial.

Add the pre-weighed drug substance to the mixture.

Mix the components thoroughly using a vortex mixer until a clear and homogenous

solution is obtained. Gentle heating may be applied if necessary to facilitate drug

dissolution.

Store the prepared SNEDDS pre-concentrate in a well-closed container, protected from

light.

Workflow for SNEDDS Formulation:
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SNEDDS Formulation Workflow
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SNEDDS Formulation Workflow Diagram

Protocol 2: Preparation of 1,3-Dioleylglycerylether-
containing Liposomes by Thin-Film Hydration
This protocol outlines the thin-film hydration method, a common technique for preparing

multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles

(ULVs).[8][13]
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Materials:

1,3-Dioleylglycerylether

Phospholipid (e.g., 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine - DSPC)

Cholesterol (optional, for membrane stabilization)

Drug substance (hydrophobic or hydrophilic)

Organic solvent (e.g., chloroform, methanol, or a mixture)

Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Round-bottom flask

Rotary evaporator

Bath sonicator or probe sonicator

Extruder with polycarbonate membranes (optional, for size reduction)

Procedure:

Lipid Film Formation:

Accurately weigh the desired amounts of 1,3-Dioleylglycerylether, phospholipid, and

cholesterol and dissolve them in a suitable organic solvent in a round-bottom flask. If

encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

[9]

Attach the flask to a rotary evaporator and rotate it in a water bath heated above the

transition temperature (Tc) of the lipids.

Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation

of a thin, uniform lipid film on the inner surface of the flask.
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Continue evaporation under high vacuum for at least 2 hours to ensure complete removal

of residual solvent.

Hydration:

Add the aqueous buffer to the flask containing the lipid film. If encapsulating a hydrophilic

drug, dissolve it in the aqueous buffer before adding it to the flask.

Hydrate the lipid film by rotating the flask in the water bath (again, above the Tc of the

lipids) for 1-2 hours. This process allows the lipid film to swell and form MLVs.

Size Reduction (Optional):

To obtain smaller and more uniform liposomes (ULVs), the MLV suspension can be

subjected to sonication (using a bath or probe sonicator) or extrusion.

For extrusion, the liposome suspension is repeatedly passed through polycarbonate

membranes with defined pore sizes (e.g., 100 nm) using a high-pressure extruder.[6]

Workflow for Liposome Preparation:
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Liposome Preparation Workflow
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Characterization of 1,3-Dioleylglycerylether-based
Formulations
Protocol 3: Droplet Size, Polydispersity Index (PDI), and
Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter

(droplet/particle size) and PDI of the nanoemulsions or liposomes. Zeta potential, a measure of

the surface charge, is determined by laser Doppler electrophoresis and indicates the stability of

the colloidal dispersion.

Instrumentation: Zetasizer or similar particle size and zeta potential analyzer.

Procedure:

Sample Preparation: Dilute the SNEDDS pre-concentrate with the aqueous phase (e.g.,

distilled water or buffer) or dilute the liposome suspension to an appropriate concentration to

avoid multiple scattering effects.

Measurement:

Equilibrate the instrument to the desired temperature (e.g., 25°C).

Transfer the diluted sample to a disposable cuvette.

Perform the measurement according to the instrument's software instructions.

Record the Z-average diameter, PDI, and zeta potential. Measurements should be

performed in triplicate.

Protocol 4: Determination of Drug Loading and
Encapsulation Efficiency
Principle: The amount of drug encapsulated within the nanoparticles is determined indirectly by

measuring the amount of free, unencapsulated drug in the aqueous phase after separating the

nanoparticles.
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Procedure:

Separation of Free Drug:

For SNEDDS, the formulation is already a pre-concentrate. To determine drug content, a

known amount of the SNEDDS is dissolved in a suitable solvent and quantified.

For liposomes, separate the unencapsulated drug from the liposomes by a suitable

method such as ultracentrifugation, dialysis, or size exclusion chromatography.

Quantification of Drug:

Quantify the amount of drug in the supernatant (for liposomes) or in the dissolved

SNEDDS using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) or UV-Vis spectrophotometry.

Calculation:

Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Total mass of drug used) x

100

Illustrative Quantitative Data (Example):

Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific

quantitative data for 1,3-Dioleylglycerylether formulations were not readily available in the

public domain during the literature search.

Table 1: Example of Drug Loading and Encapsulation Efficiency in 1,3-Dioleylglycerylether-
based Liposomes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b15602132?utm_src=pdf-body
https://www.benchchem.com/product/b15602132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation
Code

Lipid
Composition
(molar ratio)
(DSPC:Cholest
erol:DOG)

Drug:Lipid
Ratio (w/w)

Drug Loading
(%)

Encapsulation
Efficiency (%)

Lipo-DOG-1 7:3:0.5 1:10 8.5 ± 0.7 85.2 ± 3.5

Lipo-DOG-2 7:3:1.0 1:10 8.2 ± 0.5 82.1 ± 2.8

Lipo-DOG-3 7:3:1.5 1:10 7.9 ± 0.6 79.4 ± 3.1

Table 2: Example of Cumulative Drug Release from 1,3-Dioleylglycerylether-based SNEDDS

Time (hours)
Formulation
SNEDDS-DOG-1
(%)

Formulation
SNEDDS-DOG-2
(%)

Control (Free Drug)
(%)

1 35.2 ± 2.1 40.5 ± 2.5 15.8 ± 1.5

2 58.9 ± 3.4 65.1 ± 3.8 25.4 ± 2.1

4 75.6 ± 4.1 82.3 ± 4.5 38.9 ± 3.2

8 88.4 ± 3.8 94.2 ± 3.1 50.1 ± 4.0

12 95.1 ± 2.9 98.5 ± 1.9 55.6 ± 3.7

24 98.6 ± 1.5 99.1 ± 1.2 58.2 ± 3.5

Protocol 5: In Vitro Drug Release Study
Principle: The release of the drug from the formulation is monitored over time using a dialysis

bag method in a suitable release medium.

Apparatus:

Dialysis membrane (with an appropriate molecular weight cut-off)

Dissolution apparatus (e.g., USP Type II paddle apparatus)
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Magnetic stirrer

Thermostatically controlled water bath

Procedure:

Accurately measure a known amount of the drug-loaded SNEDDS or liposome formulation

and place it inside a dialysis bag.

Seal the dialysis bag securely.

Suspend the dialysis bag in a vessel containing a known volume of release medium (e.g.,

phosphate buffer pH 7.4, with or without a small percentage of a surfactant like Tween 80 to

maintain sink conditions).

Maintain the temperature at 37 ± 0.5°C and stir the medium at a constant speed (e.g., 100

rpm).

At predetermined time intervals, withdraw an aliquot of the release medium and replace it

with an equal volume of fresh, pre-warmed medium.

Analyze the drug concentration in the collected samples using a validated analytical method

(e.g., HPLC or UV-Vis spectrophotometry).

Calculate the cumulative percentage of drug released at each time point.

Diagram of In Vitro Drug Release Setup:
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In Vitro Drug Release Setup

Mechanism of Action as a Permeation Enhancer
1,3-Dioleylglycerylether is proposed to enhance drug permeation across biological

membranes, such as the stratum corneum, primarily through a biophysical mechanism

involving the disruption of the lipid bilayer. Its molecular structure, with the bulky oleyl chains,

allows it to intercalate into the lipid lamellae of the cell membrane. This insertion disrupts the

highly ordered structure of the endogenous lipids, increasing membrane fluidity and creating

transient pores or defects. This transient disruption of the barrier function allows for the

enhanced passage of co-administered drug molecules.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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